5-(2-Bromoethyl)thiophene-2-carboxamide
Description
5-(2-Bromoethyl)thiophene-2-carboxamide (CAS: 137375-11-2) is a brominated thiophene derivative characterized by a thiophene ring substituted with a 2-bromoethyl group at the 5-position and a carboxamide group at the 2-position. Its molecular formula is C₇H₇BrN₂OS, with a molecular weight of 247.11 g/mol. Key physicochemical properties include a boiling point of 404.5±35.0°C, a density of 1.743±0.06 g/cm³, and low solubility in aqueous media .
Properties
CAS No. |
137375-11-2 |
|---|---|
Molecular Formula |
C7H8BrNOS |
Molecular Weight |
234.12 g/mol |
IUPAC Name |
5-(2-bromoethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C7H8BrNOS/c8-4-3-5-1-2-6(11-5)7(9)10/h1-2H,3-4H2,(H2,9,10) |
InChI Key |
JVLZYQUFIRONBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(=O)N)CCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Bromoethyl)thiophene-2-carboxamide typically involves the bromination of thiophene derivatives followed by amide formation. One common method includes the reaction of 2-thiophenecarboxylic acid with 2-bromoethanol in the presence of a dehydrating agent like thionyl chloride to form the corresponding ester. This ester is then converted to the amide using ammonia or an amine under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-(2-Bromoethyl)thiophene-2-carboxamide can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding thiophene-2-carboxamide by using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of 5-(2-substituted)thiophene-2-carboxamides.
Oxidation: Formation of thiophene-2-carboxamide sulfoxides or sulfones.
Reduction: Formation of thiophene-2-carboxamide.
Scientific Research Applications
Chemistry: 5-(2-Bromoethyl)thiophene-2-carboxamide is used as an intermediate in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and as ligands in coordination chemistry .
Biology: In biological research, thiophene derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents. The bromine atom in this compound can be replaced with various functional groups to explore different biological activities .
Medicine: This compound is investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets, such as receptors or enzymes .
Industry: In the industrial sector, thiophene derivatives are used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 5-(2-Bromoethyl)thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom can participate in halogen bonding, which can enhance the binding affinity to biological targets .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Thiophene-2-carboxamide derivatives exhibit diverse biological and chemical profiles depending on substituents. Below is a comparison of key compounds:
Key Observations :
- Electron-Withdrawing Groups: Bromine (in 5-(2-bromoethyl) and 5-bromoacetyl derivatives) increases electrophilicity, facilitating nucleophilic substitution reactions.
- Solubility : Bulky substituents (e.g., piperidinyloxy in compound 54) improve solubility in organic solvents, whereas halogenated or sulfonylated derivatives exhibit lower aqueous solubility .
- Thermal Stability : Higher melting points (e.g., 169–240°C in compound 54–59) correlate with aromatic and hydrogen-bonding substituents, whereas alkyl bromides (e.g., 5-(2-bromoethyl)) may have lower thermal stability .
Key Observations :
- Steric Effects : Bulky amines (e.g., piperidinyloxy in compound 59) reduce yields due to hindered coupling, while flexible alkylamines (e.g., phenethyl in compound 56) improve efficiency .
- Purification : Brominated derivatives (e.g., 5-(2-bromoethyl)) may require gradient HPLC or recrystallization due to low solubility .
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